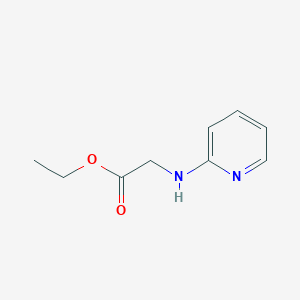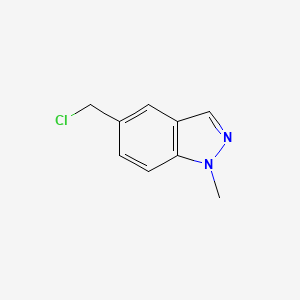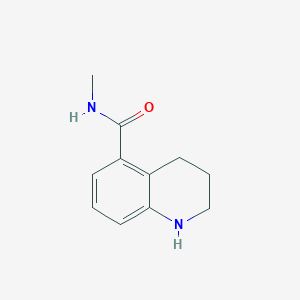
9-Propyl-1H-purin-6(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Propyl-1H-purin-6(9H)-one: is a purine derivative, which is a class of heterocyclic aromatic organic compounds Purines are significant in biochemistry, particularly in the structure of DNA and RNA, where they form the building blocks of adenine and guanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Propyl-1H-purin-6(9H)-one typically involves the alkylation of a purine precursor. One common method is the reaction of 6-chloropurine with propylamine under basic conditions to replace the chlorine atom with a propyl group.
Industrial Production Methods: In an industrial setting, the production of this compound might involve large-scale alkylation reactions using automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, often involving catalysts and controlled temperatures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions might lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted purines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-Propyl-1H-purin-6(9H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound might be studied for its potential interactions with enzymes and nucleic acids. It could serve as a model compound for understanding purine metabolism and function.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its purine structure makes it a candidate for the development of antiviral or anticancer agents.
Industry: In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 9-Propyl-1H-purin-6(9H)-one would depend on its specific interactions with biological targets. Generally, purine derivatives can interact with enzymes, receptors, and nucleic acids, influencing various biochemical pathways. The propyl group might enhance its binding affinity or alter its metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Adenine: A naturally occurring purine base in DNA and RNA.
Guanine: Another purine base found in nucleic acids.
Caffeine: A methylated purine derivative with stimulant properties.
Uniqueness: 9-Propyl-1H-purin-6(9H)-one is unique due to its specific propyl substitution, which can confer distinct chemical and biological properties compared to other purine derivatives. This uniqueness might make it valuable in specific research or industrial applications.
Eigenschaften
CAS-Nummer |
6972-38-9 |
|---|---|
Molekularformel |
C8H10N4O |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
9-propyl-1H-purin-6-one |
InChI |
InChI=1S/C8H10N4O/c1-2-3-12-5-11-6-7(12)9-4-10-8(6)13/h4-5H,2-3H2,1H3,(H,9,10,13) |
InChI-Schlüssel |
CFVLOIWZKLJNRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=NC2=C1N=CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Methyl-2-azaspiro[4.5]decane-1,8-dione](/img/structure/B11910316.png)
![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11910320.png)
![3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11910323.png)

![4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol](/img/structure/B11910331.png)
![1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11910336.png)
![2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine](/img/structure/B11910343.png)

